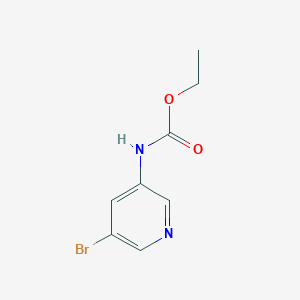
5-溴吡啶-3-基氨基甲酸乙酯
描述
Ethyl (5-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .
Synthesis Analysis
The synthesis of Ethyl (5-bromopyridin-3-yl)carbamate involves several steps. One method involves the use of sulfuric acid and nitric acid at 0 - 20℃ . The compound is added portionwise at 0°C to a mixture of concentrated H2SO4 and fuming HNO3. After stirring at 0°C for 5 minutes, the mixture is stirred at room temperature overnight and poured onto ice water. The precipitate that forms is filtered off and washed thoroughly with water .Molecular Structure Analysis
The molecular structure of Ethyl (5-bromopyridin-3-yl)carbamate consists of an ethyl group (C2H5) attached to a carbamate group (NHCOO), which is further connected to a 5-bromopyridin-3-yl group .Chemical Reactions Analysis
Ethyl (5-bromopyridin-3-yl)carbamate can undergo various chemical reactions. For instance, it can react with urea and ethanol to form ethyl carbamate . This reaction is exponentially accelerated at elevated temperatures .科学研究应用
Potential Inhibitors of SARS-CoV-2
- Summary of the Application : Ethyl (5-bromopyridin-3-yl)carbamate and its analogues have been studied as potential inhibitors of SARS-CoV-2 . The research focused on the synthesis of a Schiff base by reacting ethyl-3-((5-bromopyridin-2-yl)imino)butanoate ester and its structural modifications to enhance its biological activities .
- Methods of Application or Experimental Procedures : The study involved a series of computational and experimental procedures, including Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis . These methods were used to investigate the potential of the compound and its analogues as inhibitors of SARS-CoV-2 .
- Results or Outcomes : The study suggested that structural modifications of ethyl-3-((5-bromopyridin-2-yl)imino)butanoate ester enhance its biological activities . However, the specific results, including any quantitative data or statistical analyses, were not detailed in the available summary .
安全和危害
While specific safety and hazard information for Ethyl (5-bromopyridin-3-yl)carbamate is not available, carbamates in general are known to have potential health risks. For instance, ethyl carbamate, a related compound, is considered hazardous and has shown potential for carcinogenicity when administered in high doses in animal tests .
属性
IUPAC Name |
ethyl N-(5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-bromopyridin-3-yl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

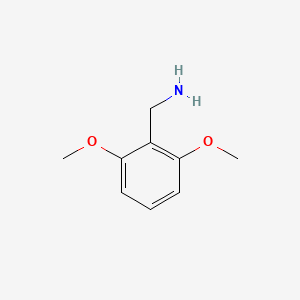
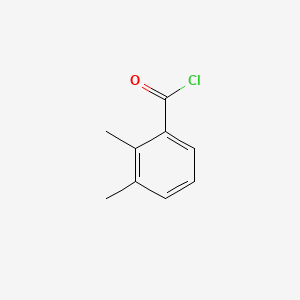
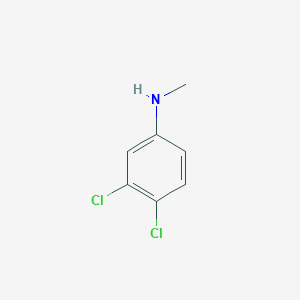
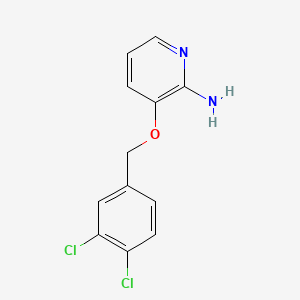
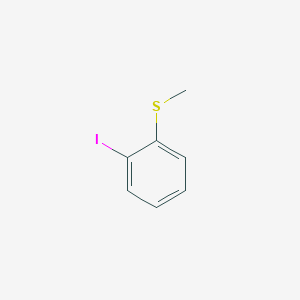
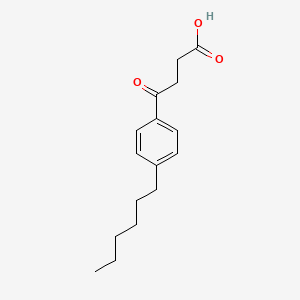
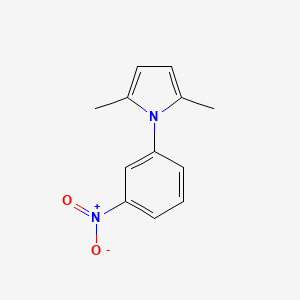
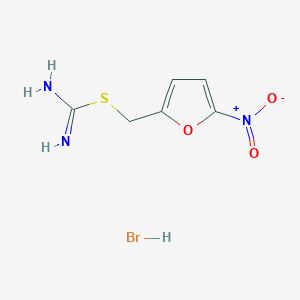
![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)
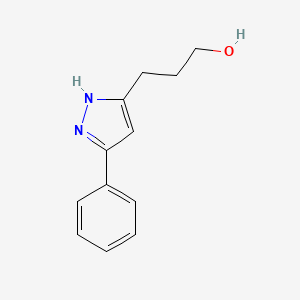
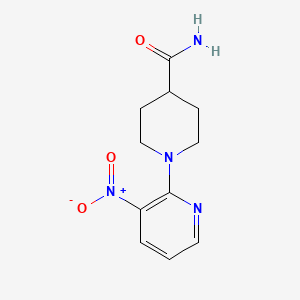
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)